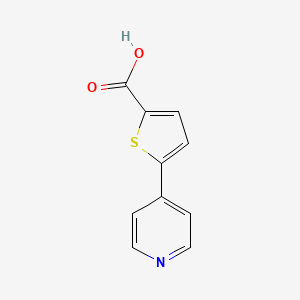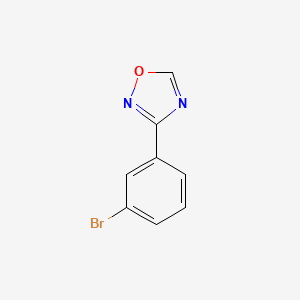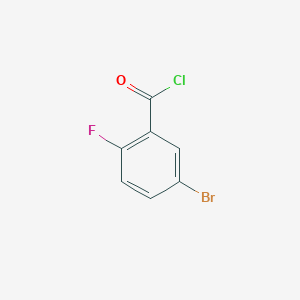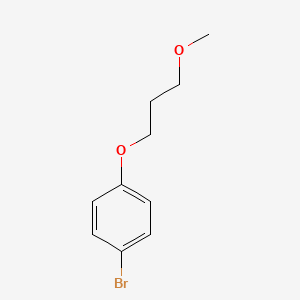
1-Bromo-4-(3-methoxypropoxy)benzene
描述
1-Bromo-4-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a 3-methoxypropoxy group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methoxypropoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the 3-methoxypropoxy group. The typical synthetic route involves:
Bromination of Benzene: Benzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to yield bromobenzene.
Etherification: Bromobenzene is then reacted with 3-methoxypropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions: 1-Bromo-4-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium amide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
科学研究应用
1-Bromo-4-(3-methoxypropoxy)benzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-4-(3-methoxypropoxy)benzene involves its interaction with various molecular targets, primarily through its bromine and methoxypropoxy groups. These functional groups enable the compound to participate in nucleophilic substitution and electrophilic aromatic substitution reactions, affecting molecular pathways and enzyme activities.
相似化合物的比较
Bromobenzene: A simpler brominated aromatic compound with only a bromine substituent.
4-Bromoanisole: Contains a bromine and a methoxy group on the benzene ring.
1-Bromo-4-(2-methoxyethoxy)benzene: Similar structure with a different alkoxy group.
Uniqueness: 1-Bromo-4-(3-methoxypropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to other brominated aromatic ethers. This makes it valuable in specialized synthetic applications and research studies.
属性
IUPAC Name |
1-bromo-4-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTRRSNXSNWLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621333 | |
| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-34-9 | |
| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
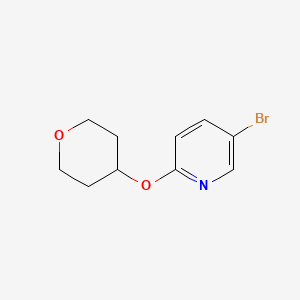
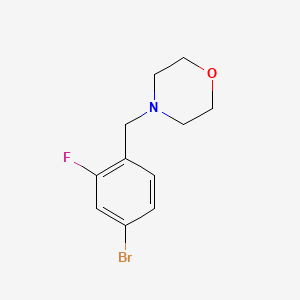
![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)
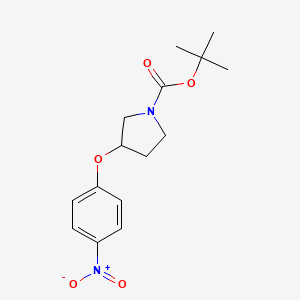
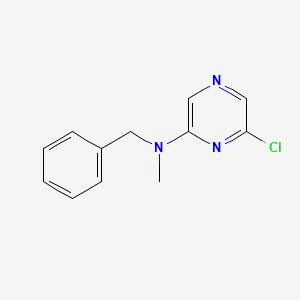

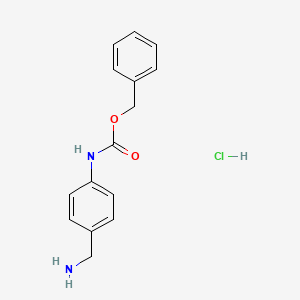
![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)

